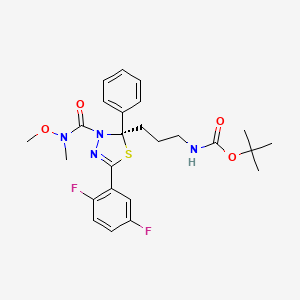

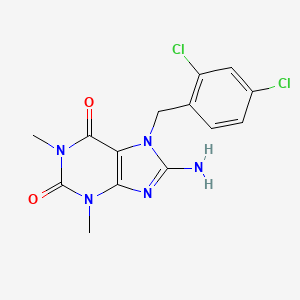

![molecular formula C26H36O6 B14791493 [(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)

[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bufotalin is a cardiotoxic bufanolide steroid and a cardiac glycoside analogue. It is secreted by several species of toads, including Rhinella marina (Cane toad), Rhaebo guttatus (Smooth-sided toad), Bufo melanostictus (Asian toad), and Bufo bufo (common European toad) . Bufotalin can be extracted from the skin parotoid glands of these toads and has been traditionally used in Chinese medicine for its therapeutic properties .

準備方法

Bufotalin can be isolated from the skin and parotid venom glands of toads. The extraction process typically involves solvent extraction followed by chromatographic purification .

化学反応の分析

Bufotalin undergoes several types of chemical reactions, including:

Reduction: Reduction reactions of bufotalin are less commonly reported.

Common reagents and conditions used in these reactions include liver microsomes for enzymatic hydroxylation and various organic solvents for extraction and purification . The major products formed from these reactions include hydroxylated and substituted derivatives of bufotalin .

科学的研究の応用

Bufotalin has several scientific research applications, including:

作用機序

Bufotalin exerts its effects primarily through its interaction with the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels . This mechanism is similar to that of other cardiac glycosides, resulting in increased cardiac contractility. Bufotalin also induces apoptosis in cancer cells by promoting cell cycle arrest and caspase-mediated apoptosis . Additionally, bufotalin inhibits the STAT3 signaling pathway, which is involved in cancer cell proliferation and metastasis .

類似化合物との比較

Bufotalin is part of the bufadienolide family, which includes other compounds such as bufalin, cinobufagin, and resibufogenin . Compared to these compounds, bufotalin has unique properties, such as its specific interaction with the STAT3 signaling pathway and its potent anticancer effects . Bufalin, for example, has been shown to modulate inflammatory pathways and has been studied for its anti-inflammatory properties . Cinobufagin and resibufogenin also exhibit cardiotoxic and anticancer activities, but their mechanisms of action and therapeutic potentials differ from those of bufotalin .

特性

分子式 |

C26H36O6 |

|---|---|

分子量 |

444.6 g/mol |

IUPAC名 |

[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3/t17?,18?,19?,20?,21?,23?,24-,25+,26-/m0/s1 |

InChIキー |

VOZHMAYHYHEWBW-WVKGXZLWSA-N |

異性体SMILES |

CC(=O)OC1C[C@@]2(C3CCC4CC(CC[C@@]4(C3CC[C@@]2(C1C5=COC(=O)C=C5)C)C)O)O |

正規SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)

![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)

![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)

![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)

![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)